2,4-Dichloropyrido[3,4-D]pyrimidine
Overview
Description
2,4-Dichloropyrido[3,4-D]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine ringsThe molecular formula of this compound is C7H3Cl2N3, and it has a molecular weight of 200.03 g/mol .
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which 2,4-dichloropyrido[3,4-d]pyrimidine belongs, have been studied for their therapeutic potential and are known to act on several therapeutic targets .
Mode of Action
It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially facilitate the interaction of this compound with its targets, leading to changes in cellular processes.
Biochemical Pathways
This receptor plays a crucial role in the immune response, particularly in the recruitment of neutrophils to the site of inflammation .
Pharmacokinetics
Its degree of lipophilicity suggests that it may have good bioavailability, as lipophilic drugs can easily diffuse across cell membranes .
Result of Action
Pyridopyrimidines have been studied for their therapeutic potential in various diseases, including cancer and inflammatory disorders .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored under an inert atmosphere at 2-8°C . Additionally, the compound’s interaction with its targets and its overall efficacy could be influenced by the lipid environment within cells, given its lipophilic nature .
Biochemical Analysis
Biochemical Properties
2,4-Dichloropyrido[3,4-D]pyrimidine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the notable interactions is with the human chemokine receptor CXCR2. This compound acts as an antagonist to CXCR2, inhibiting its activity and thereby modulating immune responses . The interaction between this compound and CXCR2 involves binding to the receptor, which prevents the receptor from interacting with its natural ligands, such as CXCL8. This inhibition can reduce the recruitment of neutrophils to sites of inflammation, making it a potential therapeutic agent for inflammatory diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, particularly neutrophils, the compound inhibits the CXCR2 receptor, leading to reduced chemotaxis and activation . This inhibition can result in decreased inflammation and tissue damage in conditions such as autoimmune diseases and cancer. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CXCR2 and other related receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the CXCR2 receptor, blocking its interaction with chemokines like CXCL8 . This binding prevents the activation of downstream signaling pathways that are typically triggered by CXCR2 activation. As a result, the compound can inhibit processes such as cell migration, proliferation, and survival, which are critical in inflammatory responses and cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert conditions, such as storage under nitrogen or argon at low temperatures (2-8°C) . Its stability can be compromised under oxidative conditions or prolonged exposure to light. Long-term studies have shown that the compound can maintain its inhibitory effects on CXCR2 over extended periods, although gradual degradation may occur .
Preparation Methods
The synthesis of 2,4-Dichloropyrido[3,4-D]pyrimidine can be achieved through several methods. One common synthetic route involves the chlorination of pyrido[3,4-D]pyrimidine-2,4(1H,3H)-dione using reagents such as phosphorus oxychloride or thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
2,4-Dichloropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or thiols to form substituted derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of partially or fully reduced products.
Oxidation: Oxidation reactions using agents such as hydrogen peroxide or potassium permanganate can introduce additional functional groups or modify existing ones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dichloropyrido[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Biology: In biological research, this compound is used as a tool to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is also explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
2,4-Dichloropyrido[3,4-D]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
2,4-Dichloropyrido[2,3-D]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms within the rings.
2,4-Dichloropyrido[3,2-D]pyrimidine: Another isomer with a different arrangement of the pyridine and pyrimidine rings.
The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2,4-dichloropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVYWACDUJBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672138 | |
Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908240-50-6 | |
Record name | 2,4-Dichloropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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